molecular formula C20H21NO2 B3883514 Morpholine, 4-[1-(4-methoxyphenyl)-3-phenyl-2-propynyl]- CAS No. 114460-94-5

Morpholine, 4-[1-(4-methoxyphenyl)-3-phenyl-2-propynyl]-

Cat. No.: B3883514
CAS No.: 114460-94-5
M. Wt: 307.4 g/mol
InChI Key: WZPQVBLPNJNKIF-UHFFFAOYSA-N
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Description

Morpholine, 4-[1-(4-methoxyphenyl)-3-phenyl-2-propynyl]- is a complex organic compound that belongs to the morpholine family. This compound is characterized by the presence of a morpholine ring substituted with a 4-methoxyphenyl and a 3-phenyl-2-propynyl group. Morpholine derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Properties

IUPAC Name

4-[1-(4-methoxyphenyl)-3-phenylprop-2-ynyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-22-19-10-8-18(9-11-19)20(21-13-15-23-16-14-21)12-7-17-5-3-2-4-6-17/h2-6,8-11,20H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPQVBLPNJNKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#CC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396343
Record name Morpholine, 4-[1-(4-methoxyphenyl)-3-phenyl-2-propynyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114460-94-5
Record name Morpholine, 4-[1-(4-methoxyphenyl)-3-phenyl-2-propynyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-[1-(4-methoxyphenyl)-3-phenyl-2-propynyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmacological Properties

Morpholine derivatives are known for their ability to interact with various neurotransmitter systems in the central nervous system (CNS). The specific compound Morpholine, 4-[1-(4-methoxyphenyl)-3-phenyl-2-propynyl] has been identified as having properties that may enhance the potency of drugs through molecular interactions. These interactions are primarily facilitated by the morpholine ring structure, which allows for hydrogen bonding and hydrophobic interactions critical for binding to target receptors .

Therapeutic Applications

The therapeutic implications of Morpholine, 4-[1-(4-methoxyphenyl)-3-phenyl-2-propynyl] are diverse:

  • Treatment of CNS Disorders : The compound has potential applications in treating various CNS disorders such as depression, anxiety, and neurodegenerative diseases. Its ability to modulate neurotransmitter levels makes it a candidate for developing new antidepressant therapies .
  • Obesity Management : Given its action on neurotransmitter systems linked to appetite regulation, this morpholine derivative may also be explored for managing obesity and related metabolic disorders .
  • Pain Management : Certain morpholine derivatives have shown promise in reducing neuropathic pain by modulating pain pathways in the CNS. For instance, MR-309, a sigma receptor antagonist containing a morpholine moiety, has been studied for its analgesic properties in conditions like spinal cord injury .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of morpholine derivatives in various therapeutic contexts:

StudyFocusFindings
Kouronakis et al. (2021)Sigma Receptor AntagonistsIdentified morpholine-containing compounds as effective sigma receptor antagonists with potential applications in pain management .
Drug Discovery Research (2020)CNS Drug DevelopmentEvaluated the role of morpholines in enhancing drug bioavailability and optimizing pharmacokinetic profiles .
Clinical Trials on AprepitantNausea and VomitingAprepitant, a morpholine derivative, was approved for treating chemotherapy-induced nausea and vomiting due to its effective receptor modulation .

Mechanism of Action

The mechanism of action of Morpholine, 4-[1-(4-methoxyphenyl)-3-phenyl-2-propynyl]- involves its interaction with specific molecular targets and pathways. It is known to inhibit the synthesis of prostaglandins, which are involved in inflammation and pain signaling . This inhibition occurs through the binding of the compound to key enzymes in the prostaglandin synthesis pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholine, 4-[1-(4-methoxyphenyl)-3-phenyl-2-propynyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s ability to inhibit prostaglandin synthesis sets it apart from other morpholine derivatives, making it a valuable candidate for therapeutic applications .

Biological Activity

Morpholine derivatives have gained considerable attention in medicinal chemistry due to their diverse biological activities. The compound Morpholine, 4-[1-(4-methoxyphenyl)-3-phenyl-2-propynyl]- is a notable member of this class, exhibiting various pharmacological effects. This article explores its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a propargyl group and a methoxyphenyl moiety. This unique structure contributes to its biological activity.

Biological Activities

  • Anticancer Activity :
    • Morpholine derivatives have shown potential as anticancer agents. In vitro studies indicated that certain morpholine compounds induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. For instance, derivatives similar to the compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
  • Neuroprotective Effects :
    • The compound's ability to release hydrogen sulfide (H2S) has been linked to neuroprotective properties. H2S acts as a signaling molecule that can mitigate oxidative stress and inflammation, which are critical factors in neurodegenerative diseases . Research indicates that morpholine derivatives may protect neuronal cells from damage induced by oxidative stress .
  • Antimicrobial Properties :
    • Morpholine derivatives have exhibited antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism involves disruption of microbial cell membranes and interference with metabolic processes .
  • Anti-inflammatory Effects :
    • The anti-inflammatory potential of morpholine compounds has been explored in several studies. They appear to inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in various models .

The biological activities of Morpholine, 4-[1-(4-methoxyphenyl)-3-phenyl-2-propynyl]- can be attributed to several mechanisms:

  • H2S Release : The slow and sustained release of H2S mimics endogenous production, providing protective effects against cellular stress .
  • Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation, such as acetylcholinesterase (AChE) and cyclooxygenase (COX) enzymes .
  • Cell Cycle Regulation : Induction of cell cycle arrest in cancer cells is mediated through modulation of cyclins and cyclin-dependent kinases (CDKs) .

Case Studies

Several studies have highlighted the efficacy of morpholine derivatives:

  • A study demonstrated the anticancer activity of a morpholine derivative against breast cancer cell lines, where it induced apoptosis through a mitochondrial pathway involving cytochrome c release and caspase activation .
  • Another investigation focused on the neuroprotective effects of H2S-releasing morpholines in models of Alzheimer's disease, showing significant reductions in neuroinflammation and improved cognitive function in treated animals .

Data Table: Biological Activities Summary

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveReduces oxidative stress
AntimicrobialEffective against bacteria/fungi
Anti-inflammatoryInhibits pro-inflammatory cytokines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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